N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a benzothiazole-based compound that has been found to have significant activity against certain bacterial strains . The primary targets of this compound are likely bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .
Mode of Action
It is believed that the compound interacts with its targets, leading to inhibition of essential bacterial processes . This interaction results in the disruption of bacterial growth and proliferation .
Biochemical Pathways
This compound likely affects multiple biochemical pathways within the bacterial cell. The downstream effects of these disruptions could include cell death or a halt in cell proliferation .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile was suggested in one study . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action likely include the disruption of essential bacterial processes, leading to cell death or a halt in cell proliferation . The compound has shown promising activity against certain bacterial strains, including Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Common synthetic methods include:
Condensation Reaction: The reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a catalyst such as piperidine.
Cyclization: The cyclization of the resulting intermediate to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antibacterial activity or different luminescent properties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-14-8-5-6-11(16(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-7-3-4-9-15(12)27-18/h3-10H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZZBQWAYWOVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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